6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives have been studied for their potential applications in various fields .
Synthesis Analysis
While the specific synthesis process for “6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .
Scientific Research Applications
Anti-cancer Activity
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited significant anti-cancer activity against several cancer cell lines. A specific compound, identified as 20c, showed potent activity by inducing G2/M cell cycle arrest and apoptosis in Colo205 cells. This effect was mediated through p53 activation, altering the balance of mitochondrial proteins such as Bcl-2 and Bax, which accelerated the expression of caspases. Compound 20c's ability to act as a small-molecule activator of p53 highlights its potential as a candidate for in vivo colon cancer models (Kumbhare et al., 2014).
Photophysical Properties
N-(Benzo[d]thiazol-2-yl)acetamide derivatives were studied for their hydrogen bonding and photophysical properties. The study revealed distinct molecular conformations and hydrogen bonding patterns depending on the substituent in the benzothiazole moiety. These findings are crucial for understanding the material's properties and potential applications in photophysical studies (Balijapalli et al., 2017).
Antimicrobial Activity
4-Methoxy-N, N-dimethyl-6-(phenylthio)pyrimidin-2-amine and related compounds demonstrated significant antifungal activity against Aspergillus terreus and Aspergillus niger. These findings suggest that synthesized dimethylpyrimidin-derivatives could be developed into useful antifungal agents, highlighting their potential application in addressing fungal infections (Jafar et al., 2017).
Synthesis and Characterization
The synthesis and characterization of novel thiophene-benzothiazole derivative compounds were explored, focusing on their UV–Vis absorption spectroscopy, solvent effects, and Density Functional Theory (DFT) studies. This research provides valuable insights into the chemical behavior and potential applications of these compounds in various scientific fields (Ermiş & Durmuş, 2020).
Catalytic Applications
Encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This material showcased high catalytic activity, stability, and recycling ability, making it an attractive option for green chemistry applications (Ghorbanloo & Maleki Alamooti, 2017).
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-10(2)11-4-6-13-15(8-11)23-17(19-13)21-18-20-14-7-5-12(22-3)9-16(14)24-18/h4-10H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEDLIZSVFXJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.